1-Ethylpiperidine-3-carbaldehyde hydrochloride chemical structure
1-Ethylpiperidine-3-carbaldehyde hydrochloride chemical structure
An In-Depth Technical Guide to 1-Ethylpiperidine-3-carbaldehyde hydrochloride: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-Ethylpiperidine-3-carbaldehyde hydrochloride, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a logical synthetic approach, details expected analytical signatures, and explores its applications as a key intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction: The Strategic Value of the Piperidine Scaffold
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation and its basic nitrogen atom, which is often protonated at physiological pH. This feature allows piperidine-containing molecules to engage in critical hydrogen bonding interactions with biological targets and improves their aqueous solubility. Piperidine derivatives are central to numerous drug classes, including analgesics, antipsychotics, and CNS modulators.[2][3]
1-Ethylpiperidine-3-carbaldehyde hydrochloride serves as a strategically important intermediate.[4] The hydrochloride salt form enhances its stability and simplifies handling compared to the free base, making it a reliable reagent for multi-step syntheses.[4] The molecule features two key points for chemical diversification: the reactive aldehyde group at the 3-position and the tertiary amine within the ring. This dual functionality allows for a wide array of subsequent chemical transformations, making it an invaluable starting material for constructing diverse chemical libraries and targeting specific therapeutic pathways, particularly in the development of novel medications for neurological disorders.[4]
Molecular Structure and Physicochemical Properties
The chemical structure of 1-Ethylpiperidine-3-carbaldehyde hydrochloride consists of a piperidine ring N-substituted with an ethyl group and bearing a formyl (carbaldehyde) group at the C3 position. The nitrogen atom is protonated, forming a hydrochloride salt.
Caption: Chemical structure of 1-Ethylpiperidine-3-carbaldehyde hydrochloride.
The presence of the chiral center at the C3 position means the compound exists as a racemate unless a stereospecific synthesis is employed. The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1255717-79-3 | [4] |
| Molecular Formula | C₈H₁₅NO·HCl | [4] |
| IUPAC Name | 1-ethylpiperidine-3-carbaldehyde;hydrochloride | |
| Molecular Weight | 177.67 g/mol | [4] |
| Appearance | White solid | [4] |
| Purity | ≥ 95% (by NMR) | [4] |
| Storage Conditions | Store at 0-8°C | [4] |
| SMILES | O=C([H])C1CN(CC)CCC1.[H]Cl | |
| InChI Key | IEMKRGCIYBECJP-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
While multiple synthetic routes to substituted piperidines exist, a common and logical approach involves the modification of a pre-existing piperidine or pyridine precursor.[5] The following outlines a plausible, multi-step synthetic workflow for 1-Ethylpiperidine-3-carbaldehyde, which would then be treated with hydrochloric acid to yield the final product.
The causality behind this experimental design is as follows:
-
Starting Material Selection: Pyridine-3-carbaldehyde is a commercially available and cost-effective starting material.
-
Reduction of the Pyridine Ring: The aromatic pyridine ring must be reduced to a saturated piperidine ring. Catalytic hydrogenation is a robust and high-yielding method for this transformation.[5]
-
N-Alkylation: Introduction of the ethyl group onto the secondary amine of the piperidine ring is a standard N-alkylation reaction. Using an ethyl halide (like ethyl bromide) in the presence of a non-nucleophilic base prevents side reactions.
-
Final Salt Formation: Conversion to the hydrochloride salt is achieved by treating the final free base with hydrochloric acid, which facilitates purification via crystallization and improves the compound's long-term stability.
Caption: Proposed synthetic workflow for 1-Ethylpiperidine-3-carbaldehyde HCl.
Experimental Protocol (Illustrative)
Step 1: Synthesis of Piperidine-3-carbaldehyde
-
To a solution of pyridine-3-carbaldehyde in ethanol, add a catalytic amount of Platinum(IV) oxide (Adam's catalyst).
-
Place the mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude piperidine-3-carbaldehyde.
Step 2: Synthesis of 1-Ethylpiperidine-3-carbaldehyde (Free Base)
-
Dissolve the crude piperidine-3-carbaldehyde in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), in excess (e.g., 2-3 equivalents).
-
Add ethyl bromide (or ethyl iodide) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and stir for 6-12 hours.
-
After cooling, filter off the inorganic salts and concentrate the solvent.
-
Purify the resulting crude oil by column chromatography on silica gel to obtain the pure free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 1-Ethylpiperidine-3-carbaldehyde in a minimal amount of a dry, non-polar solvent like diethyl ether.
-
Slowly add a solution of hydrogen chloride in diethyl ether (or isopropanol) dropwise with stirring.
-
A white precipitate will form immediately. Continue addition until the solution becomes slightly acidic.
-
Stir the slurry for 30 minutes at 0°C to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
While specific vendor-supplied spectra for this compound are not always available, its structure allows for a clear prediction of its key spectroscopic features. A self-validating analytical approach would use a combination of NMR, IR, and MS to confirm the identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be the most informative.
-
Aldehyde Proton (CHO): A distinct singlet in the downfield region, typically between δ 9.5-10.0 ppm. Its integration should correspond to one proton.
-
Ethyl Group (N-CH₂-CH₃): A quartet (for the -CH₂-) around δ 2.5-3.0 ppm and a triplet (for the -CH₃) around δ 1.0-1.3 ppm.
-
Piperidine Ring Protons: A complex series of overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the protons on the piperidine ring. The proton at C3 will be further downfield due to the deshielding effect of the aldehyde.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the far downfield region, typically δ 195-205 ppm.
-
Aliphatic Carbons: Signals for the ethyl group and the five distinct carbons of the piperidine ring would appear in the δ 15-65 ppm range.
-
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of an aldehyde carbonyl group, expected around 1720-1740 cm⁻¹.
-
C-H Stretches: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
N-H⁺ Stretch: As a hydrochloride salt, a broad absorption band is expected in the 2400-2700 cm⁻¹ region, corresponding to the stretching of the protonated amine.
Mass Spectrometry (MS)
Analysis would typically be performed on the free base.
-
Molecular Ion: Using electrospray ionization in positive mode (ESI+), the expected mass-to-charge ratio ([M+H]⁺) for the free base (C₈H₁₅NO) would be approximately 142.1226.[6]
-
Fragmentation: Common fragmentation patterns would include the loss of the ethyl group (M-29) and the loss of the formyl group (M-29).
Applications in Research and Drug Development
1-Ethylpiperidine-3-carbaldehyde hydrochloride is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis.[4]
-
Scaffold for Pharmaceutical Synthesis: The aldehyde functionality is a gateway for numerous chemical reactions, including reductive amination, Wittig reactions, and aldol condensations. These reactions allow for the attachment of various other molecular fragments, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Intermediate for Neurological Drug Candidates: The piperidine core is prevalent in drugs targeting the central nervous system. This intermediate is specifically noted for its use in synthesizing compounds aimed at neurological disorders.[4]
-
Fine and Specialty Chemicals: Beyond pharmaceuticals, it serves as a precursor in the synthesis of complex organic molecules for materials science and agrochemical development.[4]
Safety and Handling
As a chemical intermediate, 1-Ethylpiperidine-3-carbaldehyde hydrochloride requires careful handling in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[9] Avoid contact with skin and eyes.[9]
-
Health Hazards: The compound is classified as harmful if swallowed (H302, Acute Toxicity 4, Oral). The closely related free base, 1-ethylpiperidine, is classified as highly flammable, toxic if swallowed or inhaled, and capable of causing severe skin burns and eye damage.[10] It is prudent to handle the hydrochloride salt with similar precautions, especially regarding skin and eye contact.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8°C).[4]
Conclusion
1-Ethylpiperidine-3-carbaldehyde hydrochloride is a high-value chemical intermediate whose utility is derived from its stable salt form and the versatile reactivity of its constituent functional groups. The piperidine core provides a proven scaffold for interaction with biological systems, while the aldehyde group offers a reactive handle for extensive synthetic elaboration. For research teams in drug discovery and fine chemical synthesis, this compound represents a reliable and strategic starting point for the development of novel and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its effective application.
References
- Chem-Impex. (n.d.). 1-Ethylpiperidine-3-carbaldehyde hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13007, N-Ethylpiperidine.
- LCSB, University of Luxembourg. (n.d.). 1-ethylpiperidine-3-carbaldehyde hydrochloride (C8H15NO).
- Sigma-Aldrich. (n.d.). 1-Ethylpiperidine-3-carbaldehyde hydrochloride AldrichCPR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3064302, Piperidine, 3-(diphenylmethoxymethyl)-1-ethyl-, hydrochloride.
- New Jersey Department of Health. (n.d.). Hazard Summary: 1-ETHYL PIPERIDINE.
- D'yachenko, I. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Fisher Scientific. (2024). Safety Data Sheet: 1-Ethylpiperidine.
- ChemicalBook. (n.d.). 1-Ethylpiperidine(766-09-6) 1H NMR spectrum.
- ResearchGate. (n.d.). Piperidine-based drug discovery.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) for (S)-2-Propylpiperidine.
- Defense Technical Information Center. (n.d.). Piperidine Synthesis.
- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.
- PENTA chemicals. (2024). Safety Data Sheet: Piperidine.
- MDPI. (n.d.). Special Issue : Heterocyclic Compounds: Discovery, Synthesis and Applications.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.
- ChemicalBook. (n.d.). 1-Ethylpiperidine synthesis.
- MassBank. (2017). Indole-3-Carboxaldehyde.
- Carl ROTH. (2025). Safety Data Sheet: Piperidine.
- National Institutes of Health. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. chemimpex.com [chemimpex.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. PubChemLite - 1-ethylpiperidine-3-carbaldehyde hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 7. nj.gov [nj.gov]
- 8. chemos.de [chemos.de]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. N-Ethylpiperidine | C7H15N | CID 13007 - PubChem [pubchem.ncbi.nlm.nih.gov]
